
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is an N-hydroxysuccinimide (NHS) ester derivative featuring a 2-methoxyethoxypropanoate backbone. This compound is widely used in bioconjugation chemistry due to its reactivity with primary amines, enabling the formation of stable amide bonds. Its structure combines the electrophilic NHS ester group with a hydrophilic polyethylene glycol (PEG)-like chain (2-methoxyethoxy), which enhances aqueous solubility compared to non-PEGylated analogs .
Preparation Methods
Activation of Propanoic Acid Derivatives
The initial step involves converting the target carboxylic acid, 3-(2-methoxyethoxy)propanoic acid , into a more reactive intermediate, typically an NHS ester. This activation enhances the electrophilicity of the carboxyl group, enabling subsequent nucleophilic attack by amines or alcohols.
-
- Propanoic acid derivative (3-(2-methoxyethoxy)propanoic acid)
- N-Hydroxysuccinimide (NHS)
- Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
- Catalysts such as 4-Dimethylaminopyridine (DMAP) or 4-Dimethylaminopyridine (DMAP)
-
- Dissolve the acid in anhydrous dichloromethane (DCM) under inert atmosphere (argon or nitrogen).
- Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.
- Stir at room temperature for 2–4 hours, monitoring the reaction via TLC.
- Upon completion, filter off the precipitated dicyclohexylurea (DCU).
- Concentrate the filtrate under reduced pressure to obtain the NHS ester.
This method aligns with protocols described for ester activation in literature, ensuring high yield and purity.
Nucleophilic Coupling to Form the Ester
The activated NHS ester reacts with 2,5-dioxopyrrolidin-1-yl (a pyrrolidinone derivative) or directly with the amine group of the compound to form the desired ester linkage.
-
- NHS-activated ester of propanoic acid
- 2,5-Dioxopyrrolidin-1-yl (or related amine/nucleophile)
- Suitable base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous solvents like DCM, DMF, or acetonitrile
-
- Dissolve the NHS ester in dry solvent under inert atmosphere.
- Add the nucleophile (e.g., 2,5-dioxopyrrolidin-1-yl) and base (1.2–2 equivalents).
- Stir at room temperature or slightly elevated temperature (25–40°C) for 12–24 hours.
- Monitor reaction progress via TLC or HPLC.
- Quench the reaction, then purify via column chromatography or recrystallization.
This method ensures selective ester formation with high efficiency, as demonstrated in related esterification procedures.
Direct Esterification via Carbodiimide-Mediated Coupling
An alternative approach involves direct coupling of 3-(2-methoxyethoxy)propanoic acid with 2,5-dioxopyrrolidin-1-yl derivatives using carbodiimide chemistry, bypassing pre-activation.
-
- Propanoic acid derivative
- DCC or DIC
- NHS or other coupling additives
- Catalysts like DMAP
-
- Dissolve the acid in dry DCM or DMF.
- Add NHS and carbodiimide reagent, along with catalytic DMAP.
- Stir at room temperature for 2–6 hours.
- Add the nucleophile (e.g., pyrrolidinone derivative) to the activated mixture.
- Continue stirring for additional hours, then purify the product.
This two-step, one-pot method is supported by literature on ester synthesis involving carbodiimide coupling.
Purification and Characterization
Post-synthesis, the crude product is purified by silica gel chromatography using suitable solvent systems (e.g., petroleum ether/ethyl acetate). The purified compound is characterized by NMR, MS, and IR to confirm structure and purity.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The use of NHS esters significantly enhances the coupling efficiency, especially for sensitive molecules like pyrrolidinones.
- Carbodiimide chemistry is versatile and well-documented for ester synthesis, providing high yields under mild conditions.
- Solvent choice and temperature control are critical for minimizing side reactions and optimizing yield.
- Purification techniques such as silica gel chromatography and reverse-phase HPLC are essential for obtaining high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or ethers.
Hydrolysis Products: The major products of hydrolysis are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl.
Scientific Research Applications
Applications Overview
-
Bioconjugation
- The compound is widely used in the synthesis of bioconjugates due to its ability to react with amines and other nucleophiles. This property is crucial for the development of targeted therapies and diagnostic agents.
-
Drug Delivery Systems
- As a part of polymeric drug delivery systems, it enhances the solubility and stability of therapeutic agents, allowing for controlled release profiles.
-
Protein Modification
- NHS esters like 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate are employed to modify proteins for various applications, including the development of antibody-drug conjugates (ADCs).
-
Synthesis of Peptide Conjugates
- The compound facilitates the coupling of peptides to various carriers, improving their pharmacokinetic properties.
Bioconjugation in Targeted Therapy
A study demonstrated the use of NHS-M-DPEG in attaching cytotoxic drugs to antibodies. The conjugation process resulted in enhanced efficacy against cancer cells while minimizing off-target effects. The study highlighted that the use of this compound allowed for precise control over drug loading and distribution within the target tissues.
Development of Antibody-Drug Conjugates (ADCs)
In a research project focused on ADCs, this compound was used to link an anti-cancer antibody with a potent cytotoxic agent. The resulting ADC exhibited improved therapeutic indices compared to traditional chemotherapeutics, showcasing its potential in cancer treatment protocols.
Data Table: Comparison of Applications
Application | Description | Benefits |
---|---|---|
Bioconjugation | Attaching drugs to biomolecules | Targeted delivery, reduced side effects |
Drug Delivery Systems | Enhancing solubility and stability | Controlled release, improved bioavailability |
Protein Modification | Modifying proteins for therapeutic use | Enhanced stability and activity |
Synthesis of Peptide Conjugates | Coupling peptides with carriers | Improved pharmacokinetics |
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate involves its ability to form covalent bonds with target molecules. This property is utilized in the modification of proteins and peptides, where the compound reacts with specific amino acid residues to alter their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl-PEG4-NHS Ester
Structure: (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate . Key Differences:
- PEG Chain Length : The PEG4 chain (four ethylene oxide units) provides greater hydrophilicity and steric bulk compared to the shorter 2-methoxyethoxy group in the target compound.
- Applications : Longer PEG chains improve stability in aqueous media and reduce aggregation in biological systems, making PEG4-NHS esters preferable for protein conjugation .
- Molecular Weight : PEG4 derivatives (e.g., ~500 g/mol) are heavier than the target compound, which likely has a molecular weight closer to 300–350 g/mol.
Mal-PEG2-NHS Ester
Structure: (2,5-Dioxopyrrolidin-1-yl) 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate (CAS 955094-26-5) . Key Differences:
- Functional Groups : Incorporates a maleimide group for thiol-specific conjugation, unlike the methoxyethoxy target compound.
- Applications : Used in antibody-drug conjugates (ADCs) for site-specific labeling, whereas the target compound is suited for simpler amine coupling .
Propargyl-PEG2-NHS Ester
Structure: 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate (CAS 1428629-71-3) . Key Differences:
- Functional Group : Propargyl ether enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), expanding applications in modular synthesis.
Physicochemical and Functional Comparisons
Table 1. Key Properties of Selected NHS Esters
*Estimated based on structural analogs.
Solubility and Stability
- The 2-methoxyethoxy group in the target compound improves water solubility compared to non-PEGylated NHS esters (e.g., simple succinimidyl propionates) .
- Shorter PEG chains (e.g., 2-methoxyethoxy vs. PEG4) reduce steric hindrance, enabling faster reaction kinetics with amines .
Reactivity and Selectivity
- All NHS esters react selectively with primary amines (e.g., lysine residues in proteins), but the presence of additional functional groups (e.g., maleimide or propargyl) broadens application scope .
- The target compound’s simplicity makes it ideal for straightforward amine coupling without competing reactivities.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate, also known by its CAS number 1127247-34-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15NO6
- Molecular Weight : 245.23 g/mol
- CAS Number : 1127247-34-0
Biological Activity Overview
Research indicates that compounds related to 2,5-Dioxopyrrolidin-1-yl structures often exhibit significant biological activities, particularly in the realms of anticonvulsant and analgesic effects. The following sections detail specific findings related to this compound.
Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant properties of derivatives of 2,5-Dioxopyrrolidin-1-yl compounds. For instance:
-
Study Findings :
- A focused set of hybrid pyrrolidine-2,5-dione derivatives showed broad-spectrum protective activity in mouse models for seizures. The maximal electroshock (MES) test and pentylenetetrazole-induced seizures were particularly highlighted.
- Compound 22 , a derivative, exhibited potent anticonvulsant activity with effective doses (ED50) of 23.7 mg/kg (MES) and 22.4 mg/kg (6 Hz test) .
- Mechanism of Action :
Analgesic Properties
The compound has also been investigated for its analgesic effects:
- Pain Models :
- Comparative Efficacy :
Research Findings and Case Studies
A comprehensive review of literature reveals several case studies emphasizing the biological activity of this compound:
Study | Findings | Models Used |
---|---|---|
Study A | Anticonvulsant activity with ED50 values indicating strong efficacy | MES, PTZ Seizure Models |
Study B | Significant analgesic effects observed in formalin-induced pain models | Formalin Test |
Study C | Multitargeted mechanisms contributing to both anticonvulsant and analgesic properties | Various Animal Models |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate?
Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and activation methods. For example, coupling reactions involving NHS esters (as in this compound) often use carbodiimides like EDC or DCC to activate carboxyl groups. Evidence from synthesis protocols indicates yields of 64–80% under inert atmospheres (N₂ or Ar) at 60–70°C, with acetonitrile or DMF as solvents . Critical parameters include:
- Temperature control : Prolonged heating above 70°C may degrade the NHS ester.
- Moisture avoidance : Hydrolysis of the active ester can reduce coupling efficiency.
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is recommended to isolate the pure product.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- HPLC-MS : To confirm molecular weight (C₁₈H₂₃N₃O₉; MW 425.39) and detect impurities .
- ¹H/¹³C NMR : Key signals include the pyrrolidinone protons (δ 2.82–3.02 ppm) and methoxyethoxy chain protons (δ 3.5–3.7 ppm) .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1810 cm⁻¹ (succinimide C=O) verify functional groups .
Q. What solvent systems are optimal for maintaining stability during biological assays?
The compound’s solubility varies:
- Polar aprotic solvents : DMSO or DMF enhance solubility but may require dilution to <1% in aqueous buffers to avoid cytotoxicity.
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 is suitable for short-term use, but hydrolysis of the NHS ester occurs within hours, necessitating fresh preparation .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
Stability studies indicate:
Q. What strategies mitigate side reactions when using this compound as a linker in antibody-drug conjugates (ADCs)?
To minimize nonspecific coupling:
- pH control : Conduct reactions at pH 8.0–8.5 to favor amine-NHS ester conjugation over hydrolysis .
- Stoichiometric ratios : Use a 1.2–1.5 molar excess of the linker to the antibody to ensure site-specific modification while avoiding aggregation .
- Post-reaction quenching : Add excess glycine or Tris buffer to deactivate unreacted NHS esters .
Q. How can researchers resolve contradictions in reported reactivity profiles of this compound?
Discrepancies in literature often arise from:
- Solvent polarity effects : Reactivity in DMF vs. THF alters nucleophilic attack rates on the NHS ester .
- Catalyst choice : EDC vs. DCC can influence byproduct formation (e.g., urea derivatives) .
- Analytical thresholds : Impurities below 0.1% may be undetected in LC-MS but affect biological activity. Cross-validate using orthogonal techniques (e.g., MALDI-TOF for ADC analysis) .
Q. Methodological Tables
Table 1: Comparative Solubility in Common Solvents
Table 2: Reaction Optimization Parameters
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXKORGOVQCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
174569-25-6 | |
Record name | Methoxypolyethylene glycol-succinimidyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.